molecular formula C8H14O3 B13261296 3-(Propan-2-yl)oxolane-2-carboxylic acid

3-(Propan-2-yl)oxolane-2-carboxylic acid

Cat. No.: B13261296
M. Wt: 158.19 g/mol
InChI Key: LIQUGGZXCRCNHB-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)oxolane-2-carboxylic acid is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . It is also known by its IUPAC name, (2S,3S)-3-isopropyltetrahydrofuran-2-carboxylic acid . This compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)oxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-2-methylpropanoic acid with an appropriate dehydrating agent to form the oxolane ring . The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product . The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Propan-2-yl)oxolane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. The oxolane ring provides a rigid framework that can interact with enzymes and receptors, modulating their activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an oxolane ring and a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-propan-2-yloxolane-2-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-5(2)6-3-4-11-7(6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)

InChI Key

LIQUGGZXCRCNHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCOC1C(=O)O

Origin of Product

United States

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